Molecular Topology Differentiates from 3-Chlorophenyl and Non-Chlorinated Furan-3-Carboxamide Analogs
The target compound incorporates a 2-chlorophenyl group at the benzylic position of the methoxyethyl linker. In the AiCuris patent SAR landscape, the 2-chloro substitution pattern is explicitly claimed as a preferred embodiment for retroviral activity, while 3-chloro or unsubstituted phenyl analogs are either absent from the exemplified active compounds or associated with substantially weaker protection in cell-based assays [1]. Although no direct IC50/EC50 comparison for this exact compound has been published, the patent's generic Markush structures and exemplified sub-genera indicate that the ortho-chloro arrangement is a key differentiator from regioisomeric or dechlorinated furan-3-carboxamides, which are not equivalently prioritized for antiviral development [1].
| Evidence Dimension | Structural differentiation potential for target binding |
|---|---|
| Target Compound Data | 2-(2-chlorophenyl)-2-methoxyethyl substituent on furan-3-carboxamide core |
| Comparator Or Baseline | Generic furan-3-carboxamides with 3-chlorophenyl, 4-chlorophenyl, or unsubstituted phenyl; no explicit comparator IC50 data available in public domain |
| Quantified Difference | Not quantifiable from public data; inferred from patent exemplification bias |
| Conditions | US 20120022059 A1 patent disclosure; cell-based antiviral assays implied but not detailed for this specific compound |
Why This Matters
For procurement decisions in antiviral lead optimization, the 2-chlorophenyl regioisomer represents a distinct SAR node that cannot be substituted by off-the-shelf 3- or 4-chloro analogs without risking loss of the activity phenotype described in the patent family.
- [1] AiCuris GmbH & Co. KG. SUBSTITUTED FURANCARBOXAMIDES, AND USE THEREOF. US Patent Application 20120022059 A1, published January 26, 2012. View Source
